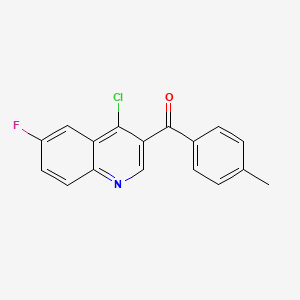

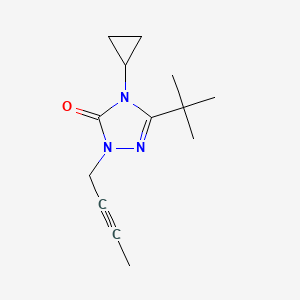

![molecular formula C17H23ClN2O2 B2809296 tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1129432-44-5](/img/structure/B2809296.png)

tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. It is a spirocyclic oxindole analogue . Spirocyclic oxindoles are key building blocks for drug discovery as they exhibit a variety of interesting biological activities . They interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .

Synthesis Analysis

The synthesis of this compound involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification . This synthetic route is scalable .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is complex, involving a spirocyclic oxindole core . The spirocyclic structure is a key feature of this compound, contributing to its potential biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and demethylation . These reactions are crucial for forming the spirocyclic oxindole structure of the compound .Scientific Research Applications

Medicinal Chemistry and Drug Development

Spirocyclic compounds have gained attention as potential drug candidates due to their diverse biological activities. Researchers explore their interactions with receptors and enzymes. In the case of tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate, investigations might focus on its binding affinity, pharmacokinetics, and therapeutic potential. For instance, it could serve as a scaffold for designing novel neurokinin antagonists or monoamine transporter inhibitors .

Future Directions

Spirocyclic oxindoles like “tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” are becoming key building blocks for drug discovery . Their unique structure and wide range of receptor interactions have resulted in significant interest in developing efficient methods to prepare spiro compounds . Therefore, future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name |

tert-butyl 4-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-13-6-4-5-12(18)14(13)17/h4-6,19H,7-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGLCYMRYYHOHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B2809218.png)

![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)

![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide](/img/structure/B2809224.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)